molecular formula C25H24FNO B15134501 (1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 2365471-36-7

(1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B15134501
CAS No.: 2365471-36-7
M. Wt: 373.5 g/mol
InChI Key: WOAHNCOAJLHCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are known for their ability to interact with cannabinoid receptors in the body, mimicking the effects of naturally occurring cannabinoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves the following steps:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

    Attachment of the fluorohexyl chain:

    Coupling with naphthalene: The final step involves coupling the indole derivative with a naphthalene moiety, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorohexyl chain or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alkylated analogs.

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, such as pain management or anti-inflammatory effects.

    Industry: Utilized in the development of new synthetic cannabinoids for various applications.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone: Similar structure but with a pentyl chain instead of a fluorohexyl chain.

    (1-(4-fluorobutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Similar structure but with a fluorobutyl chain.

    (1-(4-fluorohexyl)-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone: Similar structure but with a methyl-substituted naphthalene moiety.

Uniqueness

The presence of the fluorohexyl chain and the specific naphthalene moiety in (1-(4-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone may confer unique binding properties and biological effects compared to other similar compounds.

Properties

CAS No.

2365471-36-7

Molecular Formula

C25H24FNO

Molecular Weight

373.5 g/mol

IUPAC Name

[1-(4-fluorohexyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C25H24FNO/c1-2-19(26)11-8-16-27-17-23(21-13-5-6-15-24(21)27)25(28)22-14-7-10-18-9-3-4-12-20(18)22/h3-7,9-10,12-15,17,19H,2,8,11,16H2,1H3

InChI Key

WOAHNCOAJLHCEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.